molecular formula C11H19N3O B11736549 [(1-Ethyl-1H-pyrazol-5-yl)methyl](oxolan-2-ylmethyl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B11736549
M. Wt: 209.29 g/mol
InChI Key: UKIFPNXSFNONRS-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound that features both pyrazole and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with oxolane-2-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 5-Methyl-1-propyl-1H-pyrazol-3-amine

Uniqueness

(1-Ethyl-1H-pyrazol-5-yl)methylamine is unique due to its dual functionality, combining both pyrazole and oxolane moieties. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11/h5-6,11-12H,2-4,7-9H2,1H3

InChI Key

UKIFPNXSFNONRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

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